![molecular formula C27H43NaO7S B1260935 Eurysterol B](/img/structure/B1260935.png)
Eurysterol B
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Overview
Description
Eurysterol B is an organic sodium salt that is monosodium salt of eurysterol B sulfonic acid. Isolated from an undescribed marine sponge of the genus Euryspongia collected in Palau, it is cytotoxic and exhibits antifungal activity against both amphotericin B-resistant and wild-type strains of Candida albicans. It has a role as a metabolite, an antineoplastic agent and an antifungal agent. It contains a eurysterol B(1-). It derives from a hydride of a 5alpha-cholestane.
Scientific Research Applications
Cytotoxicity and Antifungal Activity
Eurysterol B has been identified as possessing cytotoxic properties against human colon carcinoma cells, with IC50 values of 14.3 microg/mL. Additionally, it has demonstrated antifungal activity against both amphotericin B-resistant and wild-type strains of Candida albicans, with MIC values of 15.6 and 62.5 microg/mL respectively (Boonlarppradab & Faulkner, 2007).
Chemical Synthesis
The first chemical synthesis of Eurysterol A, a structurally related compound, was achieved, providing a method to produce these compounds for further research. This synthesis involved multiple steps, including hydroxylation, oxidative functionalization, and intramolecular oxa-Michael addition, yielding Eurysterol A in 5% overall yield in 11 steps (Taspinar et al., 2020).
Biological Variation Studies
While not directly related to Eurysterol B, studies like the European Biological Variation Study (EuBIVAS) contribute to the broader context of biological research by providing data on biological variation, which is critical for understanding the impact of substances like Eurysterol B on biological systems (Aarsand et al., 2018).
Redox Biology
Research in redox biology, such as the findings from the COST action BM1203 (EU-ROS), is relevant to understanding how compounds like Eurysterol B might interact with oxidative processes in the body. This research provides insights into redox regulation and its implications for diseases, which can be crucial for evaluating the therapeutic potential of Eurysterol B (Egea et al., 2017).
Bioactive Marine Steroids
Eurysterol B falls within the category of bioactive marine steroids, which have been extensively studied for their various biological activities. The isolation and characterization of these compounds, including their anti-inflammatory activities, are essential for understanding the potential applications of Eurysterol B (Mandeau et al., 2005).
properties
Product Name |
Eurysterol B |
---|---|
Molecular Formula |
C27H43NaO7S |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
sodium;[(1R,2R,5R,6R,9R,10R,12R,13R,15S)-12,13-dihydroxy-5-methyl-6-[(E,2R)-6-methylhept-3-en-2-yl]-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-15-yl] sulfate |
InChI |
InChI=1S/C27H44O7S.Na/c1-17(2)6-5-7-18(3)20-8-9-21-24(20,4)12-11-22-25-13-10-19(34-35(30,31)32)14-27(25,29)23(28)15-26(21,22)33-16-25;/h5,7,17-23,28-29H,6,8-16H2,1-4H3,(H,30,31,32);/q;+1/p-1/b7-5+;/t18-,19+,20-,21-,22-,23-,24-,25+,26-,27+;/m1./s1 |
InChI Key |
OZULCLLLPIEFBL-FUPZROSBSA-M |
Isomeric SMILES |
C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@]24C[C@H]([C@@]5([C@@]3(CC[C@@H](C5)OS(=O)(=O)[O-])CO4)O)O)C.[Na+] |
Canonical SMILES |
CC(C)CC=CC(C)C1CCC2C1(CCC3C24CC(C5(C3(CCC(C5)OS(=O)(=O)[O-])CO4)O)O)C.[Na+] |
synonyms |
eurysterol B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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